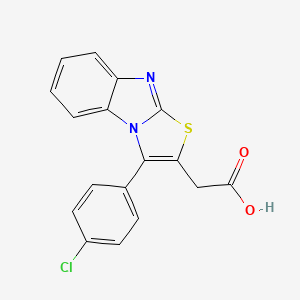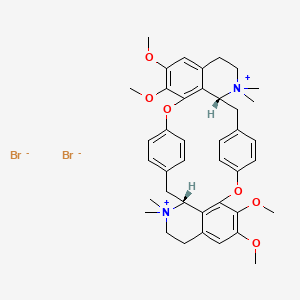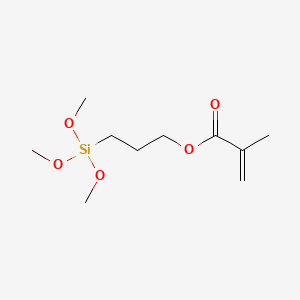
Dpn 205-734
概要
科学的研究の応用
Cardiovascular Research: It has been investigated as a cardiotonic agent, showing positive inotropic effects in various animal models.
Pharmacological Studies: The compound has been used to study the role of cGMP-PDE inhibitors in cardiac function and other physiological processes.
Drug Development: DPN-205-734 serves as a lead compound for the development of new drugs targeting cGMP-PDE.
作用機序
DPN-205-734は、主にcGMP-PDEの阻害を通じてその効果を発揮します。この阻害は、心臓細胞の環状アデノシン一リン酸(cAMP)レベルの増加につながり、心臓収縮力を高めます。 この化合物は、血圧と末梢血管抵抗を下げ、心臓収縮力増強効果に貢献します .
準備方法
DPN-205-734の合成は、コアピリジン構造の調製から始まるいくつかのステップを含みます。合成経路には、一般的に以下のステップが含まれます。
ピリジン環の形成: これは、適切な前駆体の環化を制御された条件下で行うことを含みます。
シアノ基の導入: このステップは、芳香族環へのシアノ基の付加を含みます。これは、シアン化ブロムなどの試薬を使用して行われることが多いです。
メチル化: ピリジン環の所望の位置へのメチル基の導入。
酸化: このステップは、中間体の化合物を酸化して、最終的なオキソピリジン-3-カルボニトリル構造を形成することを含みます.
工業生産方法は、これらのステップを最適化して、高収率と高純度を確保し、大規模生産に対応できるものになる可能性があります。
化学反応の分析
DPN-205-734は、いくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化して、さまざまな酸化誘導体を形成できます。
還元: 還元反応を実行して、分子上の官能基を変更することができます。
置換: 芳香族環は、置換反応を可能にします。この反応では、さまざまな置換基を導入して、化合物の性質を変更することができます.
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求電子剤と求核剤があります。形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。
科学的研究の応用
心臓血管研究: 心臓収縮力増強剤として研究されており、さまざまな動物モデルで正の変力効果を示しています。
薬理学的研究: この化合物は、心臓機能および他の生理学的プロセスにおけるcGMP-PDE阻害剤の役割を研究するために使用されてきました.
類似化合物との比較
DPN-205-734は、次のような他のcGMP-PDE阻害剤と比較することができます。
SDZ 218-135: 同様の正の変力効果を持つ別の心臓収縮力増強剤ですが、分子構造と作用機序が異なります.
DPI 201-106: cAMP非依存性の正の変力効果を持つ化合物で、薬理学的研究における比較に使用されます.
DPN-205-734は、その特異的な分子構造と心臓収縮力と後負荷低減に対する二重の効果によりユニークであり、心不全治療の有望な候補となっています .
特性
IUPAC Name |
5-(4-cyanophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c1-9-13(6-12(8-16)14(18)17-9)11-4-2-10(7-15)3-5-11/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIRAZSAZYNODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237166 | |
| Record name | Dpn 205-734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88594-78-9 | |
| Record name | Dpn 205-734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088594789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dpn 205-734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: How does 5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile (DPN 205–734) exert its positive inotropic effect on the heart?
A1: The research suggests that DPN 205–734 primarily exerts its positive inotropic effect through the inhibition of phosphodiesterase []. This enzyme is responsible for breaking down cyclic AMP (cAMP), a crucial secondary messenger involved in cardiac muscle contraction. By inhibiting phosphodiesterase, DPN 205–734 leads to an increase in intracellular cAMP levels []. This elevated cAMP concentration enhances calcium influx into the cardiac myocytes, ultimately leading to a more forceful contraction of the heart muscle [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














